molecular formula C9H11N3 B8178004 (S)-1-(Imidazo[1,2-a]pyridin-6-yl)ethanamine

(S)-1-(Imidazo[1,2-a]pyridin-6-yl)ethanamine

Cat. No.: B8178004
M. Wt: 161.20 g/mol
InChI Key: KMGKBGKIVPXGBN-ZETCQYMHSA-N
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Description

(S)-1-(Imidazo[1,2-a]pyridin-6-yl)ethanamine is a chiral compound featuring an imidazo[1,2-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(Imidazo[1,2-a]pyridin-6-yl)ethanamine typically involves the construction of the imidazo[1,2-a]pyridine ring followed by the introduction of the ethanamine side chain. Common synthetic routes may include:

    Cyclization Reactions: Formation of the imidazo[1,2-a]pyridine core through cyclization of appropriate precursors.

    Chiral Resolution: Separation of the (S)-enantiomer from a racemic mixture using chiral chromatography or other resolution techniques.

Industrial Production Methods

Industrial production methods would likely involve scalable versions of the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow synthesis and the use of automated systems for chiral resolution.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(Imidazo[1,2-a]pyridin-6-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding imidazo[1,2-a]pyridine N-oxide.

    Reduction: Reduction of the imidazo[1,2-a]pyridine ring or the ethanamine side chain.

    Substitution: Electrophilic or nucleophilic substitution reactions on the imidazo[1,2-a]pyridine ring.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Use of reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Use of halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups onto the imidazo[1,2-a]pyridine ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving imidazo[1,2-a]pyridine derivatives.

    Medicine: Potential use as a pharmaceutical agent or intermediate in drug synthesis.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of (S)-1-(Imidazo[1,2-a]pyridin-6-yl)ethanamine would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other proteins, modulating their activity through binding to specific sites.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(Imidazo[1,2-a]pyridin-6-yl)ethanamine: The enantiomer of the compound .

    Other Imidazo[1,2-a]pyridine Derivatives: Compounds with similar core structures but different substituents.

Uniqueness

(S)-1-(Imidazo[1,2-a]pyridin-6-yl)ethanamine is unique due to its specific stereochemistry and the presence of the ethanamine side chain, which may confer distinct biological or chemical properties compared to its analogs.

Properties

IUPAC Name

(1S)-1-imidazo[1,2-a]pyridin-6-ylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-7(10)8-2-3-9-11-4-5-12(9)6-8/h2-7H,10H2,1H3/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMGKBGKIVPXGBN-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN2C=CN=C2C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CN2C=CN=C2C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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